1-Ethyl-1H-imidazol-1-ium nitrate is a compound belonging to the class of imidazolium salts, which are characterized by their unique five-membered nitrogen-containing heterocyclic structure. This compound is notable for its applications in various scientific fields, particularly in chemistry and materials science. It is synthesized from imidazole derivatives and is recognized for its ionic properties, which make it useful in electrochemical applications.
The compound can be derived from the reaction of 1-ethylimidazole with nitric acid, leading to the formation of the nitrate salt. Imidazole itself has a rich history in organic chemistry, first synthesized in the mid-19th century, and has since been modified to create numerous derivatives with varying functional groups and properties .
1-Ethyl-1H-imidazol-1-ium nitrate is classified as an ionic liquid due to its low volatility and ability to remain in a liquid state at room temperature. It falls under the category of room-temperature ionic liquids, which are salts that are liquid at or near room temperature and have unique physicochemical properties suitable for various applications .
The synthesis of 1-ethyl-1H-imidazol-1-ium nitrate can be achieved through several methods:
The synthesis typically involves controlling temperature and pH to ensure high yields and purity. The reaction may be performed under inert conditions to prevent moisture interference, as imidazolium salts can be hygroscopic .
The molecular structure of 1-ethyl-1H-imidazol-1-ium nitrate can be represented as follows:
The compound's InChI Key is JDOJFSVGXRJFLL-UHFFFAOYSA-N, and it features a distinctive SMILES representation: CCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]
.
1-Ethyl-1H-imidazol-1-ium nitrate participates in various chemical reactions, including:
The stability of the compound can be influenced by temperature and the presence of moisture. Proper handling and storage conditions are essential to maintain its integrity as an ionic liquid .
In electrochemical applications, 1-ethyl-1H-imidazol-1-ium nitrate acts as a medium for ion transport. The mechanism involves the dissociation of the nitrate ion from the imidazolium cation, allowing for conductivity and facilitating various electrochemical reactions.
Studies have shown that ionic liquids like 1-ethyl-1H-imidazol-1-ium nitrate exhibit high ionic conductivity, making them suitable for use in batteries and supercapacitors .
Relevant data indicates that this compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and performance in various applications .
1-Ethyl-1H-imidazol-1-ium nitrate has several applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: